6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFVTRCMZMNPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332000 | |
| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898421-54-0 | |
| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrimidin-2(1H)-one Core
Biginelli Reaction and Modifications
The Biginelli reaction, a three-component condensation of urea/thiourea, aldehydes, and β-ketoesters, is widely used to synthesize dihydropyrimidinones. However, oxidation is required to convert dihydropyrimidinones to pyrimidin-2(1H)-ones. For 6-methyl derivatives, ethyl acetoacetate serves as the β-ketoester, while thiourea and substituted benzaldehydes form the thiopyrimidine intermediate.
Example protocol :
- Reactants : Ethyl acetoacetate (19 mmol), thiourea (12.5 mmol), 3-nitrobenzaldehyde (13 mmol).
- Conditions : Reflux in anhydrous ethanol with HCl (37%) for 2 hours.
- Workup : Ice-water quench, filtration, and recrystallization in ethanol.
This method yields 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is subsequently oxidized to the pyrimidinone using agents like HNO₃ or KMnO₄.
Introduction of the 3-Nitrobenzylthio Group
Nucleophilic Substitution with 3-Nitrobenzyl Halides
The thiol group at position 4 of the pyrimidinone reacts with 3-nitrobenzyl chloride/bromide under basic conditions. Two methodologies are prevalent:
Potassium Carbonate in Dimethylformamide (DMF)
Procedure :
- Dissolve 1 mmol of 6-methyl-4-thioxopyrimidin-2(1H)-one in 10 mL DMF.
- Add 1.5 mmol K₂CO₃ and stir at room temperature.
- Introduce 1.3 mmol 3-nitrobenzyl chloride dropwise.
- React for 2–24 hours, neutralize with 2 M HCl, and purify via silica chromatography.
Yield : 50–65% (analogous to compound 6c in).
Triethylamine in Tetrahydrofuran (THF)
Procedure :
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
- DMF with K₂CO₃ : Enhances nucleophilicity of the thiolate ion, favoring S-alkylation.
- THF with Et₃N : Suitable for moisture-sensitive substrates but may lower yields due to poorer solubility.
Electronic Effects of the Nitro Group
The electron-withdrawing nitro group reduces the electrophilicity of the benzyl halide, necessitating prolonged reaction times or elevated temperatures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃/DMF | DMF | K₂CO₃ | 2–24 | 50–65 |
| Et₃N/THF | THF | Et₃N | 24 | 55–60 |
The DMF method offers higher yields but requires stringent drying, whereas the THF route is milder but less efficient.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Amino Derivatives: Reduction of the nitro group to an amino group.
Sulfoxides and Sulfones: Oxidation of the thioether linkage.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Unique due to its specific substitution pattern.
4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.
6-methyl-4-((benzyl)thio)pyrimidin-2(1H)-one: Lacks the nitro group on the benzyl moiety.
Uniqueness
This compound is unique due to the presence of both the 6-methyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
6-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a methyl group at the 6-position, a thioether linkage at the 4-position, and a 3-nitrobenzyl group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This can be achieved using the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions.
- Introduction of Thioether Linkage : The pyrimidine compound is reacted with 3-nitrobenzyl mercaptan under basic conditions to introduce the thioether linkage.
- Methylation : The final step involves methylation at the 5-position using methyl iodide in the presence of a base .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results showed that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Ethyl 6-methyl-2-((3-nitrobenzyl)thio)-4-(p-tolyl)-1,4-dihydropyrimidine-5-carboxylate | 0.25 | Escherichia coli |
These findings suggest that the inclusion of the nitrobenzyl moiety enhances the biological activity of pyrimidine derivatives.
Anticancer Properties
The compound's potential anticancer activity has also been explored. In vitro studies have shown that certain pyrimidine derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cellular signaling pathways. For instance, compounds with similar structural features have been noted to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Antibacterial Efficacy : A detailed study assessed the antibacterial efficacy of several pyrimidine derivatives, including those with thioether linkages. The results highlighted a correlation between structural modifications and enhanced antibacterial properties against Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thio-pyrimidine compounds on human cancer cell lines. The study reported significant reductions in cell viability, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thioether Linkage : This functional group enhances lipophilicity and cellular uptake.
- Nitro Group : The presence of the nitro group is critical for antimicrobial activity, as it may participate in electron transfer mechanisms that disrupt bacterial metabolism.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Thioether linkage | Increases lipophilicity |
| Nitro group | Enhances antimicrobial action |
| Methyl group | Modulates receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
